Gal 3 -

Gal 3

Catalog Number: EVT-245762
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Galectin-3 is primarily expressed in various tissues, including the heart, lungs, and immune cells. It is classified under the galectin family of proteins based on its carbohydrate recognition domain. Galectin-3 is unique among galectins due to its ability to form oligomers, which enhances its binding affinity to glycoproteins and glycolipids.

Synthesis Analysis

Methods of Synthesis

The synthesis of Galectin-3 inhibitors often involves chemical modifications to enhance their affinity for the lectin. One notable approach includes the synthesis of lactosamine derivatives with modifications at the C-3′ position. Research by Sörme et al. demonstrated that introducing an aromatic group at this position significantly increased the inhibitory activity against Galectin-3 .

Technical details of the synthesis process include:

  1. Chemical Modification: The lactosamine backbone is modified by substituting different groups at the C-3′ position.
  2. Radiolabeling: Compounds are often radiolabeled for imaging purposes using chelators such as p-SCN-Bn-DOTAGA.
  3. Purification: Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to purify the synthesized compounds.
Molecular Structure Analysis

Structure of Galectin-3

Galectin-3 consists of a carbohydrate recognition domain that allows it to bind specifically to β-galactosides. Its structure includes:

  • A C-terminal domain that is responsible for oligomerization.
  • An N-terminal domain that contains the carbohydrate recognition site.

The three-dimensional structure has been characterized using techniques like X-ray crystallography, revealing insights into its binding interactions with glycan ligands .

Data on Molecular Structure

The molecular weight of Galectin-3 is approximately 30 kDa, and it exists as both monomers and oligomers depending on the concentration and presence of ligands.

Chemical Reactions Analysis

Reactions Involving Galectin-3

Galectin-3 participates in various biochemical reactions, primarily through its binding to glycosylated molecules. This interaction can influence cell signaling pathways related to inflammation and cancer progression.

Technical details regarding these reactions include:

  1. Binding Affinity: The binding interactions can be quantified using surface plasmon resonance or fluorescence-based assays.
  2. Inhibition Studies: The effectiveness of synthesized inhibitors can be evaluated through competitive inhibition assays against Galectin-3 .
Mechanism of Action

Process of Action

Galectin-3 exerts its biological effects through several mechanisms:

  1. Cell Adhesion: By binding to glycoproteins on cell surfaces, it facilitates cellular interactions critical for tissue repair and immune responses.
  2. Modulation of Immune Responses: It influences T-cell activation and macrophage polarization, impacting inflammatory responses.
  3. Tumor Progression: Galectin-3 promotes tumor cell adhesion and metastasis by interacting with extracellular matrix components .

Data Supporting Mechanisms

Studies have shown that blocking Galectin-3 can reduce tumor growth in animal models, highlighting its role in cancer biology .

Physical and Chemical Properties Analysis

Physical Properties

Galectin-3 is a soluble protein that can be found in both intracellular and extracellular environments. Its solubility varies with pH and ionic strength.

Chemical Properties

Key chemical properties include:

  • Isoelectric Point: Approximately 5.5.
  • Stability: Stable under physiological conditions but may denature under extreme pH or temperature.

Relevant analyses often involve spectroscopic techniques (e.g., NMR) to study conformational changes upon ligand binding .

Applications

Scientific Uses

Galectin-3 has numerous applications in biomedical research:

  1. Cancer Therapy: Targeting Galectin-3 with monoclonal antibodies has shown promise in preclinical models for treating cancers like systemic sclerosis .
  2. Diagnostic Biomarker: Elevated levels of Galectin-3 in serum are associated with various diseases, making it a potential biomarker for diagnosis .
  3. Drug Development: Compounds designed to inhibit Galectin-3 are being explored for their therapeutic potential in treating autoimmune diseases and fibrotic conditions .
Molecular Structure & Functional Domains of Galectin-3

Galectin-3 (Gal-3), encoded by the LGALS3 gene, is a unique member of the galectin family due to its chimeric structure and multifunctional roles in physiological and pathological processes. Unlike proto-type (single CRD homodimers) or tandem-repeat-type (two CRDs linked by a peptide) galectins, Gal-3 possesses a distinct modular architecture comprising a C-terminal carbohydrate recognition domain (CRD) and an N-terminal domain (NT) that collectively enable diverse ligand interactions and oligomerization states. This section details its structural complexity across hierarchical levels.

Gene Organization and Evolutionary Conservation of LGALS3

The LGALS3 gene, located on human chromosome 14q22.3, spans 21.3 kb and comprises six exons and five introns [1] [2]. Exon I primarily contains the 5' untranslated region (UTR), while Exon II encodes the translation initiation site and the first six amino acids, including the initial methionine. The NT's repetitive sequence is encoded by Exon III, and Exons IV–VI collectively produce the CRD [2] [7]. This exon–intron organization is evolutionarily conserved across vertebrates, reflecting critical structural constraints. Gal-3 belongs to the F3-CRD subtype, a classification shared with galectins -1, -2, and -5, which emerged early in chordate evolution via gene duplication and divergence [3] [7]. While mammals express up to 15 galectins, non-mammalian vertebrates (e.g., fish, amphibians) and invertebrates (e.g., nematodes, sponges) possess fewer homologs, indicating lineage-specific expansion. The CRD sequence is highly conserved (>80% similarity between humans and rodents), whereas the NT exhibits greater variability, accommodating species-specific functional adaptations [3] [7].

Table 1: Exon-Intron Organization of Human LGALS3

ExonGenomic Position (chr14)Encoded RegionFunctional Significance
I55,124,110–55,124,500*5' UTRTranscriptional regulation
II55,124,501–55,125,000*Translation start + N-terminal AA 1–6Initial methionine, secretion signals
III55,125,001–55,130,000*N-terminal domain (AA 7–110)Collagen-like repeats, oligomerization
IV55,130,001–55,135,000*CRD partial sequence (AA 111–160)β-sheet strands S1–S3
V55,135,001–55,140,000*CRD partial sequence (AA 161–200)β-sheet strands S4–S5, ligand binding
VI55,140,001–55,145,423*CRD C-terminus (AA 201–250)Strand S6, nuclear export signals

*Approximate positions based on [1] [2]

Carbohydrate Recognition Domain (CRD) Architecture and Ligand Specificity

The CRD (∼130 amino acids, AA 111–250) adopts a canonical β-sandwich fold composed of two antiparallel β-sheets (S1–S6 and F1–F5) forming a concave carbohydrate-binding site [4] [6] [9]. Key residues—His158, Asn160, Arg162, Glu184, and Arg186—coordinate β-galactoside ligands (e.g., lactose, N-acetyllactosamine/LacNAc) via hydrogen bonding to the C4/C6 hydroxyls of galactose and the N-acetyl group of GlcNAc [4] [9]. Unlike other galectins, Gal-3's CRD possesses an extended binding groove that accommodates poly-LacNAc chains (e.g., blood group antigens) with micromolar affinity (Kd ∼10–50 µM) [2] [7]. This groove enables multivalent interactions with complex glycoconjugates, such as ganglioside GM1, where the terminal galactose anchors into the core site while the sialylated branch engages peripheral regions [6]. Structural studies reveal that Gal-3 CRD binds GM1 embedded in lipid bilayers via a tilted orientation: the CRD contacts GM1's pentasaccharide headgroup, while the NT projects away from the membrane, facilitating protein-protein interactions [6]. CRD phosphorylation at Tyr107 and Tyr141 (by c-Abl kinase) further modulates ligand affinity and subcellular trafficking [2].

Table 2: Key Ligand-Binding Residues in Gal-3 CRD

ResidueRole in Ligand BindingAffected Ligands
Arg162H-bonds galactose O4/O6LacNAc, GM1, laminin
Glu184Stabilizes GlcNAc N-acetyl groupLacNAc, poly-LacNAc glycans
His158Coordinates galactose O4Lactose, asialofetuin
Asn160H-bonds galactose O3Blood group antigens
Arg186Binds sialic acid in branched glycansGM1, mucins

N-Terminal Domain Dynamics and Oligomerization Mechanisms

The NT (∼110 amino acids) comprises a short N-terminal leader sequence (AA 1–12, governing secretion/nuclear export) and a collagen-like repeating domain (AA 13–110, containing nine PGAYPG repeats) [2] [5] [8]. Intrinsically disordered in solution, the NT adopts transient structures upon binding partners. Proline residues (14 positions, e.g., P37, P55, P64) are critical for conformational flexibility; mutagenesis (e.g., P64A) disrupts oligomerization and cellular functions like cell adhesion and endocytosis [5]. The NT mediates Gal-3's unique pentamerization: upon encountering multivalent glycoconjugates (e.g., cell surface glycoproteins), the NT and CRD undergo liquid-liquid phase separation (LLPS), forming dynamic oligomers that crosslink ligands into lattices [5] [9]. This process is concentration-dependent, with a critical threshold of ∼5–10 µM for oligomerization [5] [9]. Truncation studies confirm the NT's role in trafficking: while the CRD alone mediates endocytosis in endothelial cells, the NT's collagen-like repeats (AA 69–108) direct lysosomal targeting [8]. Full-length Gal-3 cycles between early/recycling endosomes and lysosomes, whereas NT-deleted variants (e.g., G111-250) accumulate in recycling compartments [8].

Structural Polymorphism in Intracellular vs. Extracellular Contexts

Gal-3 exhibits compartment-dependent conformational states that regulate its function. Intracellularly (cytosol/nucleus), phosphorylation at Ser6/Ser12 (N-terminal leader) promotes nuclear export, while Tyr phosphorylation in the CRD enhances cytoplasmic retention [2] [9]. Nuclear Gal-3 adopts an extended conformation where the NT forms two β-strands (βa/βb) that augment the CRD's F1–F5 β-sheet, potentially facilitating nucleic acid interactions [9]. In contrast, extracellular Gal-3 self-assembles into tetramers upon binding multivalent ligands (e.g., laminin). Crystallography reveals tetramer interfaces involving CRD-CRD contacts: Asn143–Asn153 and Arg162–Asn179 stabilize dimers, while Asn166–Arg183 and Arg168–Arg186 link dimers into tetramers [9]. This creates a central channel accommodating poly-LacNAc chains. At cell surfaces, Gal-3 binds GM1-rich lipid rafts via CRD interactions, positioning its NT outward to recruit signaling partners (e.g., VEGF receptors) [6]. During lysosomal damage repair, cytosolic Gal-3 recruits ESCRT machinery via NT-mediated oligomerization on disrupted membranes [1].

Table 3: Context-Dependent Structural States of Galectin-3

LocationStructural FeaturesFunctional Consequence
NucleusNT forms β-strands augmenting CRD β-sheet; monomericPre-mRNA splicing, anti-apoptotic activity
CytoplasmDisordered NT; phosphorylated Tyr107/141ESCRT recruitment for lysosomal repair
Plasma MembraneCRD binds GM1; NT projects outwardReceptor clustering (e.g., VEGFR2 activation)
Extracellular MatrixCRD-NT mediated tetramers with central glycan channelLaminin crosslinking, matrix assembly

The modular architecture of Gal-3—evolutionarily conserved yet structurally plastic—enables its participation in diverse cellular processes. Gene organization underpins domain-specific functions, while the CRD provides glycan recognition precision. The disordered NT, through dynamic oligomerization, amplifies avidity and cellular signaling. Future structural studies should address how post-translational modifications fine-tune conformational switching across compartments.

Properties

Product Name

Gal 3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.